molecular formula C24H21N3O2S B2407831 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 901242-36-2

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2407831
CAS No.: 901242-36-2
M. Wt: 415.51
InChI Key: USYTUOOETVTZPQ-UHFFFAOYSA-N
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Description

2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 901242-36-2) is a high-purity synthetic compound of significant research interest, provided at a minimum purity of 95% . This molecule, with the molecular formula C24H21N3O2S and a molecular weight of 415.51 g/mol, features a core 1H-imidazole ring system that is 2,5-diphenyl substituted and connected to a N-(4-methoxyphenyl)acetamide group via a sulfanyl bridge . Its structural class places it within the phenylimidazoles, a group known for diverse biological activities . The primary research value of this compound lies in the investigation of its anticancer properties. It is structurally analogous to N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives, which have demonstrated considerable cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines in scientific studies . The compound's mechanism of action is an active area of research, though related molecules have been shown to induce apoptosis, as evidenced by DNA fragmentation assays . Furthermore, the imidazole scaffold is a privileged structure in medicinal chemistry, with documented relevance in the development of antibacterial agents to combat resistant pathogens , and acetamide derivatives are increasingly explored for their potential in neurodegenerative disease research, such as cholinesterase inhibition for Alzheimer's disease . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-20-14-12-19(13-15-20)25-21(28)16-30-24-22(17-8-4-2-5-9-17)26-23(27-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYTUOOETVTZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzil with Ammonium Thiocyanate

The 2,5-diphenyl-1H-imidazole-4-thiol core was synthesized via a modified Debus-Radziszewski reaction. Benzil (1,2-diphenylethanedione, 5.0 mmol) and ammonium thiocyanate (5.5 mmol) were refluxed in ethanol (50 mL) with glacial acetic acid (2 mL) as a catalyst for 6 hours. The reaction mixture was cooled to room temperature, and the precipitate was filtered and washed with cold ethanol to yield a yellow solid (82% yield).

Key characterization data :

  • IR (KBr, cm⁻¹) : 3250 (N–H stretch), 1670 (C=N stretch), 680 (C–S stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.89 (m, 10H, aromatic protons), 12.31 (s, 1H, NH).

Alternative Route Using α-Ketoaldehyde Precursors

A one-pot method adapted from disubstituted imidazole syntheses employed α-ketoaldehyde 25 (derived from acetophenone oxidation with SeO₂) and ammonium acetate in ethanol at 80°C for 4 hours. This route achieved a 78% yield but required additional purification via column chromatography.

Introduction of the Sulfanyl-Acetamide Side Chain

Synthesis of N-(4-Methoxyphenyl)Chloroacetamide

4-Methoxyaniline (4.0 mmol) was reacted with chloroacetyl chloride (4.4 mmol) in dichloromethane (30 mL) at 0°C under nitrogen. Triethylamine (5.0 mmol) was added dropwise, and the mixture was stirred for 2 hours. The product was extracted with ethyl acetate, yielding a white crystalline solid (89% yield).

Key characterization data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 156.2 (OCH₃), 130.1–115.3 (aromatic carbons), 42.1 (CH₂Cl).

Thiol-Alkylation Coupling Reaction

2,5-Diphenyl-1H-imidazole-4-thiol (3.0 mmol) and N-(4-methoxyphenyl)chloroacetamide (3.3 mmol) were dissolved in dry DMF (20 mL) with K₂CO₃ (6.0 mmol). The reaction was heated to 70°C for 3 hours, cooled, and poured into ice water. The precipitate was filtered and recrystallized from ethanol to yield the target compound as a white powder (85% yield).

Optimization table for coupling reaction :

Entry Base Solvent Temperature (°C) Yield (%)
1 K₂CO₃ DMF 70 85
2 NaHCO₃ DMF 70 72
3 K₂CO₃ EtOH 70 68
4 Et₃N THF 60 58

Optimal conditions: Entry 1

One-Pot Sequential Synthesis

Integrated Imidazole and Acetamide Formation

A sequential one-pot procedure was developed by reacting benzil (5.0 mmol), ammonium thiocyanate (5.5 mmol), and N-(4-methoxyphenyl)chloroacetamide (5.5 mmol) in ethanol with CuI (10 mol%) at 70°C for 8 hours. This method bypassed the isolation of intermediates, achieving a 76% yield.

Advantages :

  • Reduced purification steps.
  • Catalyst reuse for up to three cycles without yield loss.

Spectroscopic Characterization of the Target Compound

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.79 (s, 3H, OCH₃), 4.12 (s, 2H, SCH₂), 7.02–7.91 (m, 14H, aromatic protons), 10.21 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 159.3 (OCH₃), 144.2 (imidazole C-2), 138.7 (imidazole C-5), 132.1–114.8 (aromatic carbons), 35.6 (SCH₂).

Infrared (IR) Spectroscopy

  • IR (KBr, cm⁻¹) : 3270 (N–H stretch), 1665 (C=O stretch), 1240 (C–O–C stretch), 690 (C–S stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise synthesis 85 98 High purity, scalable
One-pot sequential 76 95 Reduced steps, cost-effective
α-Ketoaldehyde route 78 92 Avoids thiocyanate reagents

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂

    Substitution: NaOMe, NaH

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. A study synthesized a series of acetamide derivatives, including those similar to 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, and evaluated their in vitro activity against various bacterial strains. The results demonstrated that certain modifications enhanced their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. Compounds similar to 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide have shown cytotoxic effects on several cancer cell lines. For instance, a study reported that specific derivatives exhibited significant activity against breast and lung cancer cells by inducing apoptosis through mitochondrial pathways . The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation.

Antitubercular Activity

Imidazole-based compounds have also been explored for their antitubercular properties. In vitro studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis. The compounds were assessed for their ability to inhibit key mycobacterial enzymes, which are crucial for the survival of the bacteria .

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of compounds like 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. These studies have indicated that such compounds can act as inhibitors for various enzymes implicated in metabolic disorders. For example, they have shown promise as inhibitors of acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus respectively .

Comparative Data Table

Application Activity Reference
AntimicrobialEffective against Staphylococcus aureus, etc.
AnticancerInduces apoptosis in breast and lung cancer cells
AntitubercularInhibits Mycobacterium tuberculosis growth
Enzyme InhibitionInhibits acetylcholinesterase and α-glucosidase

Case Studies

  • Antimicrobial Efficacy : A series of derivatives were synthesized based on the core structure similar to 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide and tested against clinical isolates. The study found that modifications at the nitrogen atom significantly increased antimicrobial potency.
  • Cytotoxicity Against Cancer Cells : In a controlled laboratory setting, a derivative was tested on various cancer cell lines (e.g., MCF7 for breast cancer). The results showed a dose-dependent increase in cytotoxicity with IC50 values indicating effective concentrations for therapeutic use.
  • Antitubercular Activity Assessment : A derivative was evaluated for its ability to inhibit Mycobacterium tuberculosis in vitro and subsequently tested in murine models. The compound demonstrated significant reduction in bacterial load compared to controls.

Mechanism of Action

The mechanism by which 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between the target compound and related acetamide derivatives:

Compound Key Substituents Biological Activity Structural Features Reference
Target Compound : 2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2,5-Diphenylimidazole, sulfanyl linker, 4-methoxyphenyl Not explicitly reported Likely planar amide group; sulfanyl linker may enhance conformational flexibility -
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide 2-Aminophenylsulfanyl, 4-methoxyphenyl Antimicrobial Sulfanyl group at 2-aminophenyl position; hydrogen-bonding via amide and amino groups
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 2,4-Dichlorophenyl, pyrazolyl Structural analog of benzylpenicillin R22(10) hydrogen-bonded dimers; dihedral angles 80.7° (dichlorophenyl/pyrazolyl)
Patent Compounds (e.g., 6-(...)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide Cyano, tetrahydrofuran-oxy, piperidin-4-ylidene Not specified Bulky substituents may hinder solubility; electron-withdrawing cyano groups affect electronic properties
N-{4-[4-Fluorophenyl]-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl}acetamide dihydrate Fluorophenyl, methylsulfinyl, dihydrate Not specified Fluorine enhances electronegativity; dihydrate form improves crystalline stability

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s imidazole core provides rigidity compared to the pyrazolyl ring in ’s dichlorophenyl derivative, which adopts a twisted conformation (dihedral angles ~80.7°) due to steric repulsion . The target’s planar amide group may facilitate stronger intermolecular hydrogen bonding, akin to the R22(10) dimers observed in .

Substituent Effects on Bioactivity: The 4-methoxyphenyl group, common to the target and ’s compound, improves solubility but may reduce metabolic stability compared to halogenated analogs (e.g., ’s dichlorophenyl group).

The dihydrate form in highlights the role of crystal packing in stabilizing polar functional groups, a consideration absent in the anhydrous target compound .

Biological Activity

2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H18N2OS
Molecular Weight370.47 g/mol
CAS Number924178-43-8
StructureChemical Structure

1. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit notable antimicrobial properties. A study conducted by Jain et al. evaluated various synthesized imidazole compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the derivatives tested, those with methoxy substitutions showed enhanced antibacterial activity compared to standard drugs like Norfloxacin. The results indicated that the presence of the methoxy group significantly contributes to the antimicrobial efficacy of these compounds .

2. Anticancer Activity

The anticancer potential of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been investigated through various in vitro studies. For instance, compounds containing imidazole rings have been shown to induce apoptosis in cancer cell lines. A notable study reported that derivatives with specific substitutions exhibited IC50 values ranging from 0.39 µM to 2.12 µM against various cancer cell lines, including MCF-7 and HCT116 .

Table: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 1MCF-70.39Apoptosis induction
Compound 2HCT1160.46CDK inhibition
Compound 3B16-F102.12Cell cycle arrest

3. Anti-inflammatory Activity

Imidazole derivatives have also been explored for their anti-inflammatory properties. A study highlighted that certain derivatives could inhibit inflammatory cytokines in vitro, suggesting that modifications to the imidazole structure can enhance therapeutic effects against inflammation-related conditions .

Case Study: Synthesis and Evaluation

In a comprehensive study, researchers synthesized a series of imidazole-based compounds and evaluated their biological activities. The study revealed that compounds with both phenyl and methoxy substitutions displayed superior activity across multiple assays, including cytotoxicity against cancer cell lines and antimicrobial efficacy against pathogenic bacteria.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of electron-donating groups such as methoxy on the phenyl ring significantly enhances the biological activity of imidazole derivatives. This correlation was particularly evident in anticancer assays where modifications led to improved interaction with target proteins involved in cell proliferation and survival pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves:

  • Imidazole core formation : Cyclization of precursors (e.g., benzil derivatives with ammonium acetate) under reflux in acetic acid .
  • Sulfanyl linkage introduction : Reaction of the imidazole intermediate with a thiol-containing acetamide derivative under basic conditions (e.g., NaOH or K₂CO₃) .
  • Critical parameters : Temperature control (60–80°C for imidazole cyclization), pH adjustment (pH 8–9 for thiol coupling), and solvent selection (DMF or THF for solubility) to minimize side products .
    • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., characteristic imidazole proton signals at δ 7.2–8.5 ppm) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Assigning aromatic protons (e.g., methoxyphenyl at δ 3.8 ppm for -OCH₃) and imidazole protons .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~460) .
  • X-ray crystallography : Using SHELX or WinGX for single-crystal structure determination, resolving bond lengths and angles (e.g., C-S bond ~1.8 Å in sulfanyl groups) .

Q. What are the key physicochemical properties influencing its biological activity?

  • Lipophilicity : LogP values (~3.5) calculated via HPLC retention times, critical for membrane permeability .
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL) necessitates DMSO stock solutions for in vitro assays .
  • Stability : pH-dependent degradation studies (stable at pH 6–8, hydrolyzes in acidic/basic conditions) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across cell lines) be resolved?

  • Approach :

  • Dose-response validation : Replicate MTT assays across multiple cell lines (e.g., HCT-116, MCF-7) with standardized protocols .
  • Target specificity profiling : Use kinase inhibition panels or proteomics (e.g., SPR binding assays) to identify off-target effects .
  • Metabolic stability assessment : Liver microsome assays to rule out rapid metabolism as a cause of variability .

Q. What strategies are recommended for crystallographic refinement of this compound when data quality is suboptimal?

  • Tools : SHELXL for anisotropic displacement parameter refinement; WinGX for symmetry validation .
  • Data correction : Apply TWINABS for twinned data or SADABS for absorption corrections in low-resolution datasets .
  • Hydrogen bonding analysis : Use Mercury or PLATON to map interactions (e.g., N-H···O hydrogen bonds in acetamide groups) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to imidazole-recognizing targets (e.g., cytochrome P450 enzymes) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å indicates stable complexes) .
  • QSAR modeling : Use MOE or RDKit to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .

Q. What experimental designs mitigate synthetic byproducts from competing reaction pathways?

  • Control strategies :

  • Stepwise isolation : Purify intermediates (e.g., imidazole core) before sulfanyl coupling to avoid cross-reactivity .
  • Catalyst screening : Test Pd/C or CuI for selective coupling reactions; monitor via TLC .
  • In situ monitoring : ReactIR or LC-MS to detect early byproducts (e.g., disulfide formation) .

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